BI-882370

Description

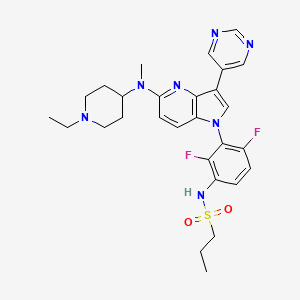

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[3-[5-[(1-ethylpiperidin-4-yl)-methylamino]-3-pyrimidin-5-ylpyrrolo[3,2-b]pyridin-1-yl]-2,4-difluorophenyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33F2N7O2S/c1-4-14-40(38,39)34-23-7-6-22(29)28(26(23)30)37-17-21(19-15-31-18-32-16-19)27-24(37)8-9-25(33-27)35(3)20-10-12-36(5-2)13-11-20/h6-9,15-18,20,34H,4-5,10-14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJACXAFHXBVHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)N2C=C(C3=C2C=CC(=N3)N(C)C4CCN(CC4)CC)C5=CN=CN=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33F2N7O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392429-79-6 |

Source

|

| Record name | XP-102 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392429796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XP-102 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V32TR55QP9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BI-882370: A Technical Guide to its Core Mechanism of Action as a Potent RAF Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action of BI-882370, a highly potent and selective RAF kinase inhibitor. The information presented herein is intended for a scientific audience and details the biochemical interactions, cellular effects, and preclinical data associated with this compound.

Core Mechanism of Action: A DFG-Out Binding Pan-RAF Inhibitor

This compound is an orally active, small-molecule inhibitor of the RAF family of serine/threonine kinases, which are critical components of the RAS-RAF-MEK-ERK signaling pathway.[1][2] This pathway plays a central role in regulating cellular processes such as proliferation, differentiation, and survival.[2][3]

The primary mechanism of action of this compound is its potent and selective inhibition of RAF kinases.[4] A key feature of this compound is its binding mode; it targets the "DFG-out" (inactive) conformation of the BRAF kinase.[2][3][4] This is in contrast to some other RAF inhibitors that bind to the "DFG-in" (active) conformation.[3] Binding to the inactive conformation is thought to contribute to its high potency and selectivity.[3]

This compound is characterized as a pan-RAF inhibitor, demonstrating potent activity against the oncogenic BRAF V600E mutant, as well as wild-type BRAF (WT BRAF) and CRAF kinases.[1][4][5] This broad RAF inhibition profile is a distinguishing feature of the compound.

Quantitative Data: Potency and Efficacy

The potency of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Biochemical Potency of this compound Against RAF Kinases [1][3][4][5]

| Target Kinase | IC50 (nM) |

| BRAF V600E | 0.4 |

| BRAF WT | 0.8 |

| CRAF | 0.6 |

Table 2: Cellular Efficacy of this compound in BRAF V600E Mutant Cell Lines [1]

| Cell Line | EC50 (nM) for p-MEK/p-ERK Inhibition | EC50 (nM) for Proliferation Inhibition |

| A375 | 0.3 - 0.5 | 1-10 |

| SK-MEL-28 | 0.7 | 1-10 |

This compound has been shown to inhibit the proliferation of human BRAF-mutant melanoma cells with a potency approximately 100 times greater than that of vemurafenib.[3] Notably, wild-type cells are not significantly affected at concentrations up to 1,000 nM.[3]

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of standard and specialized experimental protocols. Below are detailed methodologies for key experiments.

3.1. Biochemical Kinase Assay (for IC50 Determination)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified RAF kinase enzymes.

-

Methodology:

-

A cascade RAF-MEK-ERK enzymatic assay is typically employed.[3]

-

Recombinant human BRAF V600E, BRAF WT, and CRAF kinases are used.

-

The kinases are incubated with their respective substrates (e.g., MEK1) and ATP in a suitable buffer system.

-

This compound is added in a range of concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The phosphorylation of the substrate is quantified, often using methods such as ELISA, TR-FRET, or radiometric assays.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

3.2. Cellular Phosphorylation Assay (for EC50 Determination)

-

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of downstream signaling in cancer cell lines.

-

Methodology:

-

BRAF V600E mutant human melanoma cell lines (e.g., A375, SK-MEL-28) are cultured to a suitable confluency.[1][3]

-

The cells are treated with a serial dilution of this compound for a specified duration (e.g., 2 hours).[3][4]

-

Following treatment, the cells are lysed, and protein concentrations are determined.

-

The levels of phosphorylated MEK1/2 (p-MEK1/2) and phosphorylated ERK1/2 (p-ERK1/2) are measured by immunoblotting (Western blot) or ELISA.[1][3][4]

-

Total MEK1/2 and ERK1/2 levels are also measured as loading controls.

-

The band intensities or signal strengths are quantified, and the ratio of phosphorylated to total protein is calculated.

-

EC50 values are determined by plotting the inhibition of phosphorylation against the log of the inhibitor concentration.

-

3.3. Cell Proliferation Assay

-

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

-

Methodology:

-

Cancer cell lines (e.g., BRAF-mutant human melanoma and colorectal cancer cells) are seeded in 96-well plates.[4]

-

After allowing the cells to adhere, they are treated with a range of concentrations of this compound.

-

The cells are incubated for a prolonged period (e.g., 3 days).[4]

-

Cell viability or proliferation is measured using assays such as MTT, MTS, or CellTiter-Glo.

-

The results are expressed as a percentage of the vehicle-treated control.

-

EC50 values for proliferation inhibition are calculated from the dose-response curves.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound on RAF kinases.

Caption: A typical experimental workflow for determining the cellular potency of this compound.

Preclinical Efficacy and Resistance

In preclinical mouse models of BRAF-mutant melanomas and colorectal carcinomas, orally administered this compound has demonstrated superior efficacy compared to other RAF inhibitors like vemurafenib and dabrafenib, as well as the MEK inhibitor trametinib.[1][3][6]

Despite its initial efficacy, resistance to this compound can develop over time.[2][3] However, studies have shown that a combination of this compound with a MEK inhibitor, such as trametinib, can lead to more pronounced tumor regression and delay the onset of resistance.[2][3] This suggests that dual pathway inhibition may be a more durable therapeutic strategy.

Conclusion

This compound is a potent and selective pan-RAF inhibitor that distinguishes itself through its "DFG-out" binding mode. Its high potency against both mutant and wild-type RAF kinases translates to significant anti-proliferative activity in BRAF-mutant cancer cells and robust anti-tumor efficacy in preclinical models. While acquired resistance remains a challenge, combination therapies offer a promising avenue to enhance and prolong the clinical benefit of this class of inhibitors. The data and methodologies presented in this guide provide a comprehensive foundation for further research and development involving this compound and other next-generation RAF inhibitors.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Development of small-molecule therapeutics and strategies for targeting RAF kinase in BRAF-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BI 882370 (this compound) | RAF inhibitor | Probechem Biochemicals [probechem.com]

- 6. mybiosource.com [mybiosource.com]

BI-882370: A Technical Guide to a DFG-out RAF Kinator

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BI-882370, a potent and selective RAF kinase inhibitor. This document details its mechanism of action, binding kinetics, cellular and in vivo activity, and the experimental protocols used for its characterization.

Core Concepts: Mechanism of Action and Binding Mode

This compound is a small molecule inhibitor that targets the RAF family of serine/threonine kinases, which are critical components of the MAPK/ERK signaling pathway. This pathway plays a central role in regulating cell proliferation, differentiation, and survival.[1] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the pathway and are implicated in a variety of cancers, most notably melanoma.[1]

Unlike first-generation RAF inhibitors such as vemurafenib and dabrafenib, which bind to the active "DFG-in" conformation of the kinase, this compound is a "DFG-out" inhibitor. It specifically binds to and stabilizes the inactive conformation of the BRAF kinase.[2] This distinct binding mode is thought to contribute to its improved efficacy and favorable safety profile, potentially by avoiding the paradoxical activation of the MAPK pathway observed with DFG-in inhibitors in wild-type BRAF cells.

The binding of this compound to the ATP-binding site of BRAF in the DFG-out conformation is characterized by specific hydrogen bond interactions. The aminopyridyl moiety of the inhibitor forms a two-point hinge-binding interaction, with the sulfonamide oxygen forming hydrogen bonds with the backbone NH of Phe595 and the side chain of Lys594. Additionally, the nitrogen atom of the sulfonamide is within hydrogen bonding distance to the main chain NH of Asp594.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative view of its potency and selectivity.

Table 1: Biochemical Activity of RAF Kinase Inhibitors

| Compound | Binding Mode | BRAFV600E IC50 (nmol/L) | Wild-Type BRAF IC50 (nmol/L) | CRAF IC50 (nmol/L) | BRAFV600E KD (nmol/L) | Wild-Type BRAF KD (nmol/L) | CRAF KD (nmol/L) |

| This compound | DFG-out | 0.4 | 0.8 | 0.6 | 4 | 6 | 3 |

| Vemurafenib | DFG-in | 72 | 117 | 33 | 240 | 560 | 220 |

| Dabrafenib | DFG-in | 1 | 2 | 0.7 | 3 | 4 | 16 |

Data sourced from enzymatic cascade RAF–MEK–ERK assays and reporter displacement assays.[2]

Table 2: Cellular Activity of this compound

| Cell Line | BRAF Status | This compound EC50 (nmol/L) for p-ERK Inhibition | This compound EC50 (nmol/L) for Proliferation Inhibition |

| A375 | V600E | 0.5 | 1-10 |

| SK-MEL-28 | V600E | 0.7 | Not explicitly stated, but potent inhibition observed. |

| BRO | Wild-Type | Induces p-ERK at 3-300 nmol/L | >1,000 |

Data sourced from cell-based ELISAs and proliferation assays.[1][2]

Table 3: Kinase Selectivity of this compound

| Kinase | This compound IC50 (nmol/L) |

| CSF1R | 39 |

| Other 14 kinases | Inhibited by ≥50% at 1,000 nmol/L |

Selectivity was determined against a panel of 253 kinases.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the MAPK/ERK signaling pathway, the mechanism of this compound action, and a typical experimental workflow for its evaluation.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

RAF Kinase Activity Assay (Enzymatic Cascade Assay)

This protocol describes a RAF-MEK-ERK cascade assay to determine the IC50 values of inhibitors against RAF kinases.

Materials:

-

Recombinant RAF kinase (BRAFV600E, wild-type BRAF, or CRAF)

-

Kinase-inactive MEK1 (K97R)

-

Kinase-inactive ERK2

-

ATP

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

This compound and other test compounds

-

384-well plates

-

Plate reader capable of measuring fluorescence or luminescence

Procedure:

-

Prepare serial dilutions of this compound and control compounds in DMSO. Further dilute in assay buffer.

-

In a 384-well plate, add the diluted compounds.

-

Add a mixture of the respective RAF kinase and inactive MEK1 to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

In a separate step, use the product of the first reaction (phosphorylated MEK1) to initiate a second kinase reaction with inactive ERK2 and ATP.

-

Incubate the second reaction at room temperature.

-

Terminate the reaction and measure the amount of phosphorylated ERK2 using a suitable detection method, such as a phosphorylation-specific antibody in a time-resolved fluorescence resonance energy transfer (TR-FRET) or luminescence-based format (e.g., Kinase-Glo®).

-

Calculate the percent inhibition for each compound concentration relative to DMSO controls.

-

Determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cell-Based p-ERK ELISA

This protocol details a cell-based enzyme-linked immunosorbent assay (ELISA) to measure the inhibition of ERK phosphorylation in cells treated with this compound.

Materials:

-

A375 or SK-MEL-28 human melanoma cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound and other test compounds

-

Fixing solution (e.g., 4% formaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody: anti-phospho-ERK1/2 (e.g., Sigma #M8159)

-

Secondary antibody: HRP-conjugated anti-mouse IgG (e.g., Dako #P0161)

-

TMB substrate

-

Stop solution (e.g., 1 M phosphoric acid)

-

Plate reader capable of measuring absorbance at 450 nm

Procedure:

-

Seed A375 (10,000 cells/well) or SK-MEL-28 (7,500 cells/well) in a 96-well plate and incubate overnight.[3]

-

Treat the cells with serial dilutions of this compound or control compounds for 2 hours.[3]

-

Fix the cells with 4% formaldehyde for 20 minutes.[3]

-

Wash the cells and permeabilize with 0.1% Triton X-100 in PBS.[3]

-

Block non-specific binding with 5% non-fat dry milk in TBST.[3]

-

Incubate with the primary anti-phospho-ERK1/2 antibody (1:500 dilution) overnight at 4°C.[3]

-

Wash the cells and incubate with the HRP-conjugated secondary antibody (1:1,000 dilution) for 1 hour at room temperature.[3]

-

Wash the cells and add TMB substrate. Incubate for 5-30 minutes.[3]

-

Stop the reaction with 1 M phosphoric acid.[3]

-

Measure the absorbance at 450 nm.

-

Calculate the EC50 values by non-linear regression analysis.

Cell Proliferation Assay (AlamarBlue)

This protocol describes the use of the AlamarBlue assay to determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

A375 or other relevant cancer cell lines

-

Cell culture medium

-

96-well cell culture plates

-

This compound and other test compounds

-

AlamarBlue reagent

-

Plate reader capable of measuring fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm)

Procedure:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 104 cells/ml) and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or control compounds for 72 hours.

-

Add AlamarBlue reagent to each well at 10% of the culture volume.

-

Incubate for 4-8 hours at 37°C, protected from light.

-

Measure fluorescence or absorbance using a plate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Determine the EC50 values for proliferation inhibition.

Immunoblotting

This protocol outlines the procedure for analyzing the protein expression levels of key components of the MAPK pathway and cell cycle regulators.

Materials:

-

A375 cells

-

Cell lysis buffer (e.g., 20 mmol/L Tris pH 7.7, 100 mmol/L NaCl, 20 mmol/L β-glycerophosphate, 5 mmol/L MgCl2, 1 mmol/L DTT, 0.1 mmol/L okadaic acid, 1 mmol/L sodium orthovanadate, protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p-MEK, anti-p-ERK, anti-cyclin D1, anti-p27

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat A375 cells with this compound for 2 or 24 hours.

-

Lyse the cells and quantify the protein concentration.

-

Separate 30 µg of protein lysate per lane on an SDS-PAGE gel.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and apply ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities relative to a loading control (e.g., GAPDH or β-actin).

Human Tumor Xenograft Model

This protocol describes the in vivo evaluation of this compound in a mouse xenograft model using the A375 human melanoma cell line.

Materials:

-

A375 human melanoma cells

-

Female athymic nude mice (e.g., from Charles River Laboratories)

-

Cell culture medium

-

Matrigel

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Culture A375 cells to the exponential growth phase.

-

Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 10 x 106 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Allow the tumors to grow to a mean volume of 50-100 mm3.

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 6.25, 12.5, or 25 mg/kg, twice daily) or vehicle control orally.

-

Measure tumor volume with calipers twice weekly.

-

Monitor the body weight and general health of the mice regularly.

-

Continue treatment for the specified duration (e.g., 18 days).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Conclusion

This compound represents a significant advancement in the development of RAF inhibitors. Its unique DFG-out binding mode confers high potency against BRAFV600E and a distinct selectivity profile. Preclinical data demonstrate superior efficacy in cellular and in vivo models of BRAF-mutant cancers compared to first-generation inhibitors. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation and development of this promising class of therapeutic agents. The combination of this compound with other targeted therapies, such as MEK inhibitors, holds the potential to overcome drug resistance and improve clinical outcomes for patients with BRAF-mutant malignancies.[4]

References

The Binding Kinetics of BI-882370 to BRAF V600E: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the binding characteristics of BI-882370, a potent and selective RAF kinase inhibitor, with the oncogenic BRAF V600E mutant. While specific quantitative data on the binding kinetics remain proprietary, this document synthesizes available information on its binding mode, inhibitory activity, and the general methodologies employed for such analyses.

Introduction to this compound and its Target, BRAF V600E

The BRAF V600E mutation is a key driver in a significant portion of melanomas and other cancers. This mutation leads to constitutive activation of the BRAF kinase and hyperactivation of the downstream MAPK/ERK signaling pathway, promoting uncontrolled cell proliferation and survival. This compound is a second-generation RAF inhibitor that distinguishes itself by binding to the inactive "DFG-out" conformation of the BRAF kinase.[1] This binding mode is thought to contribute to its high potency and long residence time on the target.[2]

Binding Kinetics and Inhibitory Potency

While precise values for the association rate (k_on_), dissociation rate (k_off_), and residence time (1/k_off_) of this compound with BRAF V600E are not publicly available, qualitative descriptions suggest a prolonged target engagement. A study comparing this compound with a PROTAC derivative noted that a slower recovery of pathway signaling after washout of this compound was attributed to potentially slow binding kinetics.[3] However, the same study mentioned that Surface Plasmon Resonance (SPR) analysis revealed similar binding kinetics for this compound and the PROTAC, suggesting a more complex mechanism of action.[3]

What is well-documented is the potent inhibitory activity of this compound against the BRAF V600E mutant.

| Parameter | This compound | Vemurafenib | Dabrafenib |

| Binding Mode | DFG-out | DFG-in | DFG-in |

| IC_50_ (BRAF V600E) | 0.4 nM | ~100-fold less potent | Similar potency |

| K_D_ (BRAF V600E) | 4 nM | Not Available | Similar potency |

Table 1: Inhibitory activity and binding characteristics of this compound in comparison to other BRAF inhibitors. Data compiled from multiple sources.[2][4][5]

Experimental Protocols for Determining Binding Kinetics

The primary method for elucidating the binding kinetics of small molecule inhibitors like this compound to their kinase targets is Surface Plasmon Resonance (SPR). While the specific protocol for this compound is not published, a general methodology for analyzing kinase-inhibitor interactions using SPR is outlined below.

Generalized Surface Plasmon Resonance (SPR) Protocol

This protocol provides a framework for measuring the binding kinetics of a small molecule inhibitor to a kinase.

Objective: To determine the association rate (k_on_), dissociation rate (k_off_), and equilibrium dissociation constant (K_D_) of an inhibitor binding to a kinase.

Materials:

-

SPR instrument (e.g., Biacore, ProteOn)

-

Sensor chip (e.g., CM5, NTA)

-

Kinase protein (e.g., recombinant BRAF V600E)

-

Small molecule inhibitor (e.g., this compound)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)

-

Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

-

Activation reagents (e.g., EDC/NHS)

Procedure:

-

Sensor Chip Preparation:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxymethylated dextran surface of the sensor chip using a fresh mixture of EDC and NHS.

-

-

Ligand Immobilization:

-

Inject the kinase solution in the immobilization buffer over the activated sensor surface. The protein will be covalently coupled to the sensor chip.

-

Inject ethanolamine-HCl to deactivate any remaining active esters on the surface.

-

The target immobilization level will depend on the specific interaction being studied.

-

-

Analyte Binding:

-

Prepare a series of dilutions of the small molecule inhibitor in running buffer.

-

Inject the different concentrations of the inhibitor over the immobilized kinase surface, starting with the lowest concentration. Each injection cycle consists of:

-

Association Phase: The inhibitor flows over the surface, allowing for binding to the kinase. This is monitored in real-time as an increase in response units (RU).

-

Dissociation Phase: The running buffer flows over the surface, and the dissociation of the inhibitor from the kinase is monitored as a decrease in RU.

-

-

-

Surface Regeneration:

-

Inject the regeneration solution to remove any remaining bound inhibitor from the kinase surface.

-

Ensure the regeneration step does not denature the immobilized kinase.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are analyzed using the instrument's software.

-

A suitable binding model (e.g., 1:1 Langmuir binding) is fitted to the data to globally determine the k_on_, k_off_, and K_D_ values.

-

Visualizing the Molecular Context

To better understand the mechanism of action of this compound, it is crucial to visualize the signaling pathway it targets and the experimental workflow used to characterize its binding.

BRAF V600E Signaling Pathway

The BRAF V600E mutation leads to constitutive activation of the MAPK/ERK pathway, a key signaling cascade that regulates cell growth, proliferation, and survival.

Caption: The constitutively active BRAF V600E signaling pathway and the inhibitory action of this compound.

Experimental Workflow for SPR Analysis

The following diagram illustrates the logical flow of a typical Surface Plasmon Resonance experiment to determine inhibitor binding kinetics.

Caption: A generalized workflow for determining inhibitor binding kinetics using Surface Plasmon Resonance (SPR).

Conclusion

This compound is a highly potent inhibitor of the BRAF V600E oncoprotein, distinguished by its "DFG-out" binding mode. While the precise kinetic parameters of its interaction with BRAF V600E are not publicly disclosed, its strong and sustained inhibition of the MAPK/ERK pathway underscores its potential as a therapeutic agent. The methodologies for determining these critical kinetic parameters, primarily Surface Plasmon Resonance, are well-established and provide a robust framework for characterizing the binding behavior of such inhibitors. Further disclosure of the specific binding kinetics of this compound would provide valuable insights for the rational design of next-generation kinase inhibitors.

References

- 1. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional characterization of a PROTAC directed against BRAF mutant V600E - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

The Kinase Selectivity Profile of BI-882370: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of BI-882370, a potent and selective RAF kinase inhibitor. The document summarizes key quantitative data, details the experimental methodologies used for its characterization, and visualizes relevant biological pathways and experimental workflows.

Executive Summary

This compound is a type II RAF inhibitor that selectively binds to the inactive, DFG-out conformation of the BRAF kinase[1]. It demonstrates high potency against oncogenic BRAFV600E as well as wild-type BRAF and CRAF kinases[1]. Kinome profiling has revealed a high degree of selectivity for this compound, with significant activity against a small number of off-target kinases, primarily within the tyrosine kinase family. This focused activity profile suggests a potentially favorable therapeutic window.

Data Presentation: Quantitative Kinase Inhibition

The inhibitory activity of this compound has been quantified against its primary RAF targets and a broad panel of other kinases. The following tables summarize these findings for comparative analysis.

Table 1: Potency Against Primary RAF Kinase Targets

This compound exhibits low nanomolar potency against both mutant and wild-type RAF isoforms in biochemical assays.

| Kinase Target | IC50 (nM) | KD (nM) |

| BRAFV600E | 0.4 | 4 |

| BRAF (Wild-Type) | 0.8 | 6 |

| CRAF (Wild-Type) | 0.6 | 3 |

Table 2: Selectivity Profile Against Off-Target Kinases

The selectivity of this compound was assessed against a panel of 253 kinases at a concentration of 1 µM. Fifteen kinases demonstrated greater than 50% inhibition and were selected for subsequent IC50 determination[2]. The results highlight a selectivity of approximately 100-fold for BRAFV600E over the most sensitive off-target kinase, CSF1R[2].

| Off-Target Kinase | Kinase Family | IC50 (nM) |

| CSF1R | Tyrosine Kinase | 39 |

| LYN | Tyrosine Kinase | 41 |

| SRC | Tyrosine Kinase | 44 |

| YES1 | Tyrosine Kinase | 47 |

| KIT | Tyrosine Kinase | 64 |

| FLT4 (VEGFR4) | Tyrosine Kinase | 67 |

| TEC | Tyrosine Kinase | 71 |

| DDR1 | Tyrosine Kinase | 90 |

| PDGFRB | Tyrosine Kinase | 95 |

| FLT1 (VEGFR1) | Tyrosine Kinase | 100 |

| EPHA2 | Tyrosine Kinase | 120 |

| TIE2 (TEK) | Tyrosine Kinase | 130 |

| RET | Tyrosine Kinase | 140 |

| PDGFRA | Tyrosine Kinase | 160 |

| DDR2 | Tyrosine Kinase | 210 |

Experimental Protocols

The following sections detail the methodologies employed to characterize the potency and selectivity of this compound.

Biochemical Kinase Assay: RAF-MEK-ERK Cascade

The potency of this compound against RAF kinases was determined using a coupled enzymatic assay, specifically a RAF-MEK-ERK cascade assay that measures the activity of the downstream kinase, ERK[3]. This method provides a more physiologically relevant assessment of RAF inhibition within the context of the signaling pathway.

Principle: In this assay, active RAF kinase phosphorylates and activates MEK, which in turn phosphorylates and activates ERK. The activity of ERK is then measured using a specific substrate. Inhibition of RAF by this compound leads to a decrease in ERK activity, which is quantified to determine the IC50 value.

Representative Protocol (based on FRET methodology)[4][5]:

-

Reaction Setup: The assay is typically performed in a 384-well plate format. The reaction mixture contains active RAF kinase (e.g., BRAFV600E), unactivated MEK1, unactivated ERK2, and ATP in a kinase assay buffer.

-

Compound Addition: A serial dilution of this compound is added to the reaction wells.

-

Initiation and Incubation: The reaction is initiated by the addition of an ERK-specific peptide substrate labeled with a FRET pair (e.g., coumarin and fluorescein). The reaction is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for the cascade reaction to proceed.

-

Signal Detection: In the absence of inhibition, ERK phosphorylates the FRET peptide. A development reagent containing a protease that selectively cleaves the unphosphorylated peptide is added. Cleavage of the unphosphorylated substrate separates the FRET pair, leading to a decrease in the FRET signal. The amount of phosphorylated peptide, which is protected from cleavage, is directly proportional to the FRET signal.

-

Data Analysis: The FRET signal is measured using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Kinase Selectivity Profiling

A comprehensive kinase panel was utilized to assess the selectivity of this compound[2].

Principle: The inhibitor is tested against a large number of purified kinases to identify off-target interactions. This is typically done in a two-step process: an initial screen at a high concentration, followed by IC50 determination for any kinases that show significant inhibition.

Representative Protocol:

-

Primary Screen: this compound is incubated with a panel of 253 different kinases at a single concentration (1 µM) in the presence of ATP and a specific substrate for each kinase[2]. Kinase activity is measured, and the percent inhibition relative to a vehicle control is calculated.

-

IC50 Determination: For kinases showing inhibition greater than a predefined threshold (e.g., >50%), a full dose-response curve is generated by testing a range of this compound concentrations.

-

Data Analysis: The IC50 values are calculated from the dose-response curves to quantify the potency of this compound against each identified off-target kinase.

Cellular Assay: Phospho-ERK (p-ERK) Measurement

The cellular potency of this compound was determined by measuring the inhibition of ERK phosphorylation in BRAF-mutant human melanoma cell lines, such as A375.

Principle: this compound inhibits the RAF-MEK-ERK pathway in BRAF-mutant cells, leading to a decrease in the levels of phosphorylated ERK (p-ERK). This can be quantified using methods like ELISA or Western blotting.

Representative Protocol (Cell-based ELISA)[6][7]:

-

Cell Culture and Treatment: A375 cells are seeded in 96-well plates and allowed to adhere. The cells are then treated with a serial dilution of this compound for a specified time (e.g., 2 hours).

-

Cell Lysis: The cells are washed and then lysed to release the cellular proteins.

-

Immunoassay: The cell lysates are transferred to an ELISA plate pre-coated with a capture antibody that binds to total ERK.

-

Detection: A detection antibody that specifically recognizes the phosphorylated form of ERK (p-ERK) is added. This is followed by the addition of a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Generation: A colorimetric substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product. The reaction is stopped, and the absorbance is measured at 450 nm.

-

Data Analysis: The absorbance signal, which is proportional to the amount of p-ERK, is plotted against the concentration of this compound to determine the EC50 value.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and a representative experimental workflow.

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound on RAF.

Caption: General experimental workflow for kinase inhibitor selectivity profiling.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors [benthamopen.com]

- 6. phospho ERK1 + phospho ERK2 + Total ELISA Kit (ab176660) | Abcam [abcam.com]

- 7. raybiotech.com [raybiotech.com]

An In-Depth Technical Guide to the Structure-Activity Relationship and Pharmacological Profile of BI-882370

A Potent and Selective DFG-Out RAF Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacological profile of BI-882370, a highly potent and selective, second-generation pan-RAF inhibitor. While detailed structure-activity relationship (SAR) studies from its lead optimization are not publicly available, this document consolidates the key data regarding its binding mode, mechanism of action, biochemical and cellular potency, kinase selectivity, and in vivo efficacy, making it a valuable resource for researchers in oncology and drug discovery.

Introduction: The Emergence of a Second-Generation RAF Inhibitor

The RAS-RAF-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway, frequently driven by mutations in the BRAF kinase, is a hallmark of numerous cancers, including melanoma and colorectal cancer.[2][3] First-generation BRAF inhibitors like vemurafenib and dabrafenib, which target the active "DFG-in" conformation of the kinase, demonstrated significant clinical success but are limited by issues of paradoxical pathway activation and acquired resistance.[2]

This compound emerged from an extensive lead optimization program to address these limitations.[4] It is a Type II inhibitor that uniquely binds to and stabilizes the inactive "DFG-out" conformation of the BRAF kinase.[1][4] This distinct mechanism confers high potency against both mutant and wild-type RAF isoforms, leading to superior efficacy in preclinical models and a potentially wider therapeutic window.[3][5]

Chemical Structure and Target Binding Mode

This compound (Propane-1-sulfonic acid (3-{5-[(1-ethyl-piperidin-4-yl)-methyl-amino]-3-pyrimidin-5-yl-pyrrolo[3,2-b]pyridin-1-yl}-2,4-difluoro-phenyl)-amide) is a complex molecule with a molecular weight of 570 g/mol .[4]

Figure 1: Chemical Structure of this compound

X-ray crystallography studies have elucidated the binding mode of this compound within the ATP-binding pocket of the BRAF kinase domain.[4] As a Type II inhibitor, it binds to the "DFG-out" conformation, which is characterized by the phenylalanine residue of the DFG motif flipping out of the active site.[4] This binding is stabilized by several key interactions:

-

Hinge Region Binding : The pyrimidyl moiety forms a classical hydrogen bond with the kinase hinge region.[4]

-

Sulfonamide Interactions : The two oxygen atoms of the sulfonamide group form hydrogen bonds with the side chain of Lys601 and the backbone NH of Asp594.[4]

This DFG-out binding mode is crucial for the inhibitor's high potency and selectivity.[4]

Mechanism of Action: Inhibiting the MAPK Pathway

The RAS-RAF-MEK-ERK (MAPK) pathway is a signaling cascade essential for cell growth.[3] Oncogenic BRAF mutations, such as V600E, lead to constitutive activation of this pathway. This compound inhibits the kinase activity of BRAF, thereby preventing the phosphorylation and activation of downstream proteins MEK1/2 and subsequently ERK1/2.[1][4] This blockade of signal transduction ultimately leads to cell cycle arrest and inhibition of tumor cell proliferation.[4]

A key distinction between Type I and Type II inhibitors is their effect on RAF dimerization and potential for paradoxical activation in BRAF wild-type cells. Type I inhibitors can promote dimerization, leading to activation of the pathway, whereas Type II inhibitors like this compound are less prone to this effect.

Quantitative Data

Table 1: Biochemical Potency and Binding Affinity

This compound demonstrates sub-nanomolar potency against key RAF isoforms, significantly exceeding the potency of the first-generation inhibitor vemurafenib.

| Compound | Target | IC₅₀ (nmol/L) | Kd (nmol/L) | Binding Mode |

| This compound | BRAFV600E | 0.4 [1] | 4 [4] | DFG-out [4] |

| WT BRAF | 0.8 [1] | 6 [4] | ||

| CRAF | 0.6 [1] | 3 [4] | ||

| Vemurafenib | BRAFV600E | ~40 | ~31 | DFG-in[4] |

| Dabrafenib | BRAFV600E | ~0.5 | ~2 | DFG-in[4] |

Table 2: Cellular Activity

The high biochemical potency of this compound translates into potent inhibition of the MAPK pathway and cell proliferation in BRAF-mutant cancer cell lines.

| Cell Line | BRAF Status | Compound | p-ERK EC₅₀ (nmol/L) | Proliferation EC₅₀ (nmol/L) |

| A375 (Melanoma) | V600E | This compound | 0.5 [3] | 1-10 [1] |

| Vemurafenib | ~100 | ~100-1000 | ||

| Dabrafenib | ~5 | ~10-100 | ||

| SK-MEL-28 (Melanoma) | V600E | This compound | 0.7 [3] | 1-10 [1] |

| BRO (Melanoma) | WT | This compound | >1000* | >1000[1] |

*In BRAF WT cells, this compound can induce phosphorylation of MEK/ERK at concentrations between 3 and 300 nM, a characteristic of some RAF inhibitors, but it does not inhibit proliferation.[3]

Table 3: Kinase Selectivity Profile

This compound was screened against a panel of 253 kinases and demonstrated high selectivity for RAF kinases.

| Kinase Target | IC₅₀ (nmol/L) | Fold Selectivity vs. BRAFV600E |

| BRAFV600E | 0.4 | 1x |

| CRAF | 0.6 | 1.5x |

| WT BRAF | 0.8 | 2x |

| CSF1R | 39 | ~98x |

| SRC Family Kinases | Inhibited | - |

Data from a screen where this compound was tested at 1,000 nmol/L. Only 15 kinases showed >50% inhibition, with CSF1R being the most sensitive non-RAF target.[4] It has also been noted to inhibit SRC family kinases.[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The data presented for this compound were generated using the following key experimental protocols.

Experimental Workflow Overview

Biochemical RAF–MEK–ERK Cascade Assay (for IC₅₀ Determination)

-

Principle : A coupled enzyme assay measuring the phosphorylation of ERK2.

-

Methodology : The assay was performed using purified, recombinant kinases. This compound was pre-incubated with the RAF kinase (BRAFV600E, WT BRAF, or CRAF) and MEK1. The reaction was initiated by adding ERK2 and ATP. After incubation, the amount of phosphorylated ERK2 was quantified using an AlphaScreen-based detection method with specific antibodies. IC₅₀ values were calculated from dose-response curves.[4]

Competitive Binding Assay (for Kd Determination)

-

Principle : Measures the ability of a compound to displace a known fluorescent tracer from the kinase active site.

-

Methodology : Recombinant RAF kinase was incubated with a fluorescent tracer probe. Increasing concentrations of this compound were added, and the displacement of the tracer was measured by a change in fluorescence polarization. Kd values were derived from the resulting binding isotherms.[4]

Cellular Pathway Inhibition (for p-ERK EC₅₀)

-

Principle : Western blot or ELISA-based detection of phosphorylated MEK and ERK in treated cells.

-

Methodology : BRAF-mutant cell lines (e.g., A375) were treated with increasing concentrations of this compound for 2 hours. Cells were then lysed, and protein concentrations were normalized. Protein lysates were subjected to SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phospho-MEK1/2, total MEK, phospho-ERK1/2, and total ERK. An antibody against a housekeeping protein (e.g., α-tubulin) was used as a loading control. Bands were visualized using chemiluminescence, and EC₅₀ values were estimated from signal intensity quantification.[4]

Cell Proliferation Assay

-

Principle : Measures cell viability after a prolonged drug incubation period.

-

Methodology : Cells were seeded in 96-well plates and treated with a range of this compound concentrations for 3 days. Cell viability was assessed using a luminescent assay (e.g., CellTiter-Glo) that measures ATP levels, which correlate with the number of viable cells. EC₅₀ values were determined by fitting the data to a four-parameter logistic curve.[1]

In Vivo Tumor Xenograft Studies

-

Animal Models : Athymic nude mice were subcutaneously implanted with human BRAF-mutant melanoma (A375) or colorectal cancer cells.

-

Treatment : Once tumors reached a specified volume, mice were randomized into groups. This compound was administered orally, typically at doses of 25 or 50 mg/kg, twice daily. Comparator arms included vehicle control, vemurafenib, and dabrafenib.[5]

-

Endpoints : Tumor volume was measured regularly with calipers. Body weight and general animal health were monitored as indicators of toxicity. At the end of the study, tumors could be excised for biomarker analysis (e.g., p-ERK levels).[5]

Summary and Conclusion

This compound is a potent, selective, and orally active pan-RAF inhibitor with a distinct DFG-out binding mechanism. Its pharmacological profile demonstrates several key advantages over first-generation inhibitors:

-

High Potency : Sub-nanomolar inhibition of BRAFV600E, WT BRAF, and CRAF kinases.

-

Excellent Cellular Activity : Translates to potent, single-digit nanomolar inhibition of MAPK signaling and proliferation in BRAF-mutant cancer cells.

-

High Selectivity : Minimal off-target activity against a large panel of kinases, suggesting a lower potential for off-target toxicities.

-

Superior In Vivo Efficacy : Showed superior tumor growth inhibition in xenograft models compared to vemurafenib and dabrafenib.[5]

-

Activity in Resistant Settings : Demonstrates efficacy in models of acquired resistance to first-generation inhibitors, particularly when combined with a MEK inhibitor.[2][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of small-molecule therapeutics and strategies for targeting RAF kinase in BRAF-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. A Novel RAF Kinase Inhibitor with DFG-Out-Binding Mode: High Efficacy in BRAF-Mutant Tumor Xenograft Models in the Absence of Normal Tissue Hyperproliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

BI-882370: A Technical Guide to its Interaction with the RAS-RAF-MEK-ERK Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of BI-882370, a potent and selective RAF kinase inhibitor. It details the compound's mechanism of action, its effects on the RAS-RAF-MEK-ERK signaling cascade, quantitative efficacy data, and the experimental methodologies used for its characterization.

Introduction: The RAS-RAF-MEK-ERK Pathway and this compound

The RAS-RAF-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) cascade, is a critical intracellular signaling pathway that transduces signals from cell surface receptors to regulate fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] Constitutive activation of this pathway, often driven by mutations in genes like BRAF or RAS, is a hallmark of many human cancers.[2][3] The BRAF V600E mutation is particularly prevalent in melanoma and other cancers, making it a key therapeutic target.[4]

This compound is a novel, orally active RAF kinase inhibitor designed to target this pathway. It exhibits a distinct binding mode and high potency, offering a potential therapeutic advantage over first-generation inhibitors.

Mechanism of Action

This compound is a highly selective and potent RAF kinase inhibitor.[4][5][6] Its mechanism is distinguished by its binding mode. Unlike many earlier inhibitors that bind to the active "DFG-in" conformation of the kinase, this compound is a Type II inhibitor that binds to the inactive "DFG-out" conformation of the BRAF kinase's ATP-binding site.[5][6][7][8] This binding mode is associated with higher potency, greater selectivity, and slower drug dissociation rates.[6]

The primary targets of this compound are the RAF family kinases. It potently inhibits the oncogenic BRAFV600E mutant as well as wild-type (WT) BRAF and CRAF.[4][5] The compound has also been shown to inhibit SRC family kinases, which may contribute to its overall efficacy profile.[5][6]

Quantitative Data on Inhibitory Activity

This compound demonstrates nanomolar potency against RAF kinases in biochemical assays and potent antiproliferative effects in BRAF-mutant cancer cell lines.

Table 1: Biochemical Inhibitory Potency of this compound vs. Other RAF Inhibitors

| Compound | Target Kinase | IC₅₀ (nmol/L) | KD (nmol/L) | Binding Mode |

|---|---|---|---|---|

| This compound | BRAFV600E | 0.4 | 4 | DFG-out |

| BRAF WT | 0.8 | 6 | ||

| CRAF | 0.6 | 3 | ||

| Vemurafenib | BRAFV600E | ~40 | ~30 | DFG-in |

| BRAF WT | ~80 | ~60 | ||

| CRAF | ~60 | ~30 | ||

| Dabrafenib | BRAFV600E | ~0.5 | ~5 | DFG-in |

| BRAF WT | ~3 | ~3 | ||

| CRAF | ~5 | ~1 |

Data sourced from Waizenegger IC, et al. (2016).[6]

Table 2: Cellular Activity of this compound in BRAF-Mutant Cell Lines

| Cell Line | Cancer Type | BRAF Status | Endpoint | EC₅₀ (nmol/L) |

|---|---|---|---|---|

| A375 | Melanoma | V600E | p-MEK/p-ERK Inhibition | ~0.3 - 0.5 |

| SK-MEL-28 | Melanoma | V600E | p-ERK Inhibition | 0.7 |

| Various | Melanoma, Colorectal | V600E | Proliferation Inhibition | 1 - 10 |

Data sourced from multiple preclinical studies.[4][5][6]

Effect on Downstream Signaling

In BRAF-Mutant Cells: In cancer cells harboring the BRAFV600E mutation, this compound effectively inhibits the constitutively active BRAF monomer. This leads to a dose-dependent reduction in the phosphorylation of downstream targets MEK1/2 and ERK1/2.[5][6] Complete suppression of p-MEK and p-ERK can be observed at low nanomolar concentrations (~3 nmol/L).[6] This pathway inhibition translates to cell cycle arrest, evidenced by the suppression of Cyclin D1/D2 expression and the induction of the cyclin-dependent kinase inhibitor Kip1/p27.[5][6]

In BRAF Wild-Type Cells (Paradoxical Activation): A known characteristic of many RAF inhibitors, including this compound, is the paradoxical activation of the MAPK pathway in cells with wild-type BRAF and active RAS.[3][4] In this context, the inhibitor binding to one RAF protomer in a dimer complex can allosterically transactivate the other protomer, leading to an increase in MEK and ERK phosphorylation.[3] this compound has been shown to induce p-MEK1/2 and enhance p-ERK1/2 in BRAF WT BRO melanoma cells at concentrations between 3 and 300 nM.[4][5] This phenomenon is believed to underlie some of the skin toxicities seen with first-generation BRAF inhibitors. However, preclinical studies suggest this compound may have a wider therapeutic window with less normal tissue hyperproliferation.[6]

In Vivo Efficacy and Resistance

Antitumor Activity: Oral administration of this compound has demonstrated significant antitumor efficacy in multiple mouse xenograft models of BRAF-mutant melanoma and colorectal carcinomas.[5][6] At doses of 25-50 mg/kg, it showed superior efficacy compared to vemurafenib, dabrafenib, or the MEK inhibitor trametinib.[5][6]

Resistance and Combination Therapy: As with other targeted therapies, acquired resistance is a significant challenge. In preclinical models, resistance to this compound monotherapy developed within approximately 3 weeks, often through reactivation of the MAPK pathway.[6][7][8]

To overcome this, combining this compound with a MEK inhibitor like trametinib has proven effective. This dual blockade of the pathway at two different nodes leads to more profound and durable tumor regression. In a second-line therapy model, the combination of this compound and trametinib resulted in more pronounced tumor regressions, and resistance was not observed during a 5-week treatment period.[6][7][8]

Experimental Protocols

The following are generalized protocols based on published methodologies for characterizing RAF inhibitors like this compound.

Biochemical Kinase Assay (IC₅₀ Determination):

-

Principle: A cascade RAF-MEK-ERK enzymatic assay is used to measure the ability of the inhibitor to block the phosphorylation cascade.

-

Procedure:

-

Recombinant active BRAFV600E, WT BRAF, or CRAF is incubated with its substrates, inactive MEK and ERK, in a kinase buffer containing ATP.

-

Serial dilutions of this compound (or control compounds) are added to the reaction wells.

-

The reaction is allowed to proceed for a specified time (e.g., 60-120 minutes) at room temperature.

-

The reaction is stopped, and the amount of phosphorylated ERK is quantified using a technology such as Homogeneous Time Resolved Fluorescence (HTRF) or an ELISA-based method with a phospho-specific antibody.

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.[6]

-

Cell-Based Phosphorylation and Protein Expression Assays:

-

Principle: Western blotting is used to measure the levels of phosphorylated and total proteins in the MAPK pathway within treated cells.

-

Procedure:

-

Cell Culture: BRAF-mutant cells (e.g., A375) or BRAF WT cells (e.g., BRO) are seeded in multi-well plates and allowed to adhere.

-

Treatment: Cells are treated with increasing concentrations of this compound (e.g., 0.1 nM to 3000 nM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2 hours for phosphorylation events, 24 hours for protein expression changes).[5][6]

-

Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-MEK, p-ERK, Cyclin D1, p27, and loading controls (e.g., total ERK, GAPDH). This is followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software. EC₅₀ values for pathway inhibition are then calculated.

-

Cell Proliferation Assays (EC₅₀ Determination):

-

Principle: To measure the effect of the compound on cell viability and growth over several days.

-

Procedure:

-

Cells are seeded in 96-well plates at a low density.

-

The following day, cells are treated with a range of this compound concentrations.

-

Cells are incubated for a period of 3 to 5 days.[5]

-

Cell viability is assessed using a reagent such as CellTiter-Glo® (which measures ATP levels) or by staining with crystal violet and measuring absorbance.

-

EC₅₀ values for antiproliferative activity are calculated from the dose-response curves.

-

In Vivo Xenograft Studies:

-

Principle: To evaluate the antitumor efficacy of this compound in a living organism.

-

Procedure:

-

Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human cancer cells (e.g., A375 melanoma cells).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization & Treatment: Mice are randomized into treatment groups (e.g., vehicle control, this compound, comparator drugs).

-

Drug Formulation & Administration: this compound is formulated for oral administration, for example, as a suspension in 0.5% Natrosol.[6] The compound is administered orally (p.o.) via gavage, typically once or twice daily at a specified dose (e.g., 25 mg/kg).[5][6]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Animal health is monitored daily.

-

Endpoint: The study concludes when tumors in the control group reach a predetermined size or after a set duration. Efficacy is assessed by comparing tumor growth inhibition between the treated and control groups.

-

References

- 1. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Development of small-molecule therapeutics and strategies for targeting RAF kinase in BRAF-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

BI-882370: A Technical Guide to its Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-882370 is a highly potent and selective, orally bioavailable, small molecule inhibitor of RAF kinases. It binds to the inactive, DFG-out conformation of both BRAF and CRAF kinases, including the oncogenic BRAF V600E mutant. This technical guide provides an in-depth overview of the downstream signaling effects of this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its characterization. The information presented herein is intended to support further research and development of this and similar targeted cancer therapies.

Mechanism of Action

This compound is a type II RAF inhibitor that potently targets the RAS-RAF-MEK-ERK signaling pathway (also known as the MAPK pathway), a critical regulator of cell proliferation, differentiation, and survival.[1][2] In cancer, particularly in melanomas and colorectal carcinomas, mutations in the BRAF gene, most commonly the V600E substitution, lead to constitutive activation of this pathway, driving uncontrolled cell growth.[1]

This compound exerts its therapeutic effect by binding to the ATP-binding pocket of RAF kinases in their inactive "DFG-out" conformation.[1][3] This mode of binding confers high potency and selectivity. By inhibiting both wild-type and mutant BRAF, as well as CRAF, this compound effectively blocks the downstream phosphorylation of MEK1/2 and subsequently ERK1/2, leading to the inhibition of tumor cell proliferation and induction of apoptosis.[4]

A key characteristic of some RAF inhibitors is the phenomenon of "paradoxical activation" in BRAF wild-type cells. This occurs when the inhibitor promotes the dimerization and activation of RAF kinases, leading to an increase in downstream signaling. This compound has been observed to induce the phosphorylation of MEK1/2 and enhance the phosphorylation of ERK1/2 in BRAF wild-type BRO cells at specific concentrations.[1][3]

dot

Caption: Signaling pathway inhibited by this compound.

Quantitative Data

The potency of this compound has been evaluated through various in vitro assays, demonstrating its significant inhibitory activity against key RAF kinases and cancer cell lines.

Table 1: Biochemical Potency of this compound

| Target Kinase | IC50 (nM) |

| BRAF V600E | 0.4 |

| Wild-Type BRAF | 0.8 |

| Wild-Type CRAF | 0.6 |

Data sourced from MedchemExpress.[3]

Table 2: Cellular Activity of this compound in BRAF-Mutant Cell Lines

| Cell Line | BRAF Mutation | Assay | EC50 (nM) |

| A375 | V600E | p-MEK/p-ERK Reduction | 0.3 |

| A375 | V600E | Proliferation | 1-10 |

| SK-MEL-28 | V600E | Proliferation | 1-10 |

Data sourced from MedchemExpress and a 2016 study in Molecular Cancer Therapeutics.[3][4]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the downstream signaling effects of this compound.

Western Blot Analysis for Phospho-MEK and Phospho-ERK

This protocol is designed to assess the phosphorylation status of MEK and ERK kinases in cancer cells following treatment with this compound.

dot

Caption: Experimental workflow for Western blot analysis.

Protocol:

-

Cell Culture and Treatment: A375 human melanoma cells (homozygous for BRAF V600E) are cultured in DMEM supplemented with 10% fetal bovine serum. Cells are seeded and allowed to adhere overnight before being treated with varying concentrations of this compound (e.g., 0.1 nM to 3000 nM) or DMSO as a vehicle control for a specified duration (e.g., 2 hours).[3]

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-MEK1/2, phospho-ERK1/2, total MEK1/2, total ERK1/2, and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

-

Data Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels.

Cell Proliferation Assay (alamarBlue)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to this compound treatment.

Protocol:

-

Cell Seeding: BRAF-mutant human melanoma or colorectal cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.[3]

-

Compound Treatment: The cells are treated with a serial dilution of this compound (e.g., 0.9 nM to 6000 nM) or DMSO control for 3 days.[3]

-

alamarBlue Addition: Following the incubation period, alamarBlue reagent is added to each well at 10% of the culture volume.

-

Incubation: The plates are incubated for 1-4 hours at 37°C, protected from light.

-

Measurement: The fluorescence is measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: The fluorescence readings are normalized to the vehicle-treated control wells to determine the percentage of cell proliferation inhibition. The EC50 value, the concentration at which 50% of cell proliferation is inhibited, is then calculated.

In Vivo Xenograft Studies

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model bearing human tumor xenografts.

Protocol:

-

Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.

-

Tumor Implantation: Human melanoma cells with a BRAF mutation (e.g., A375) are subcutaneously injected into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally, for example, at a dose of 25 mg/kg twice daily. The control group receives a vehicle solution.[3]

-

Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.

-

Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. The tumors are then excised, weighed, and may be used for further analysis (e.g., pharmacodynamic biomarker analysis). The anti-tumor efficacy is assessed by comparing the tumor growth inhibition in the treated group to the control group.

Downstream Cellular Effects

The inhibition of the RAF-MEK-ERK pathway by this compound triggers a cascade of downstream cellular events that ultimately contribute to its anti-tumor activity.

dot

Caption: Logical flow of this compound's cellular effects.

-

Reduction of p-MEK and p-ERK: As a direct consequence of RAF inhibition, the phosphorylation levels of MEK and ERK are significantly reduced in BRAF-mutant cells.[3]

-

Suppression of Cyclin D1/D2: The downregulation of ERK signaling leads to a decrease in the expression of key cell cycle regulators, Cyclin D1 and D2.[3]

-

Induction of Kip1/p27: Concurrently, this compound treatment leads to an increase in the expression of the cyclin-dependent kinase inhibitor Kip1/p27.[3]

-

Cell Cycle Arrest: The combined effect of decreased cyclins and increased cyclin-dependent kinase inhibitors results in a G1 phase cell cycle arrest.

-

Inhibition of Proliferation and Induction of Apoptosis: The halt in cell cycle progression ultimately inhibits cell proliferation and can lead to programmed cell death (apoptosis).

Conclusion

This compound is a potent and selective RAF kinase inhibitor with a well-defined mechanism of action and significant anti-tumor activity in preclinical models of BRAF-mutant cancers. Its ability to effectively suppress the MAPK signaling pathway, leading to cell cycle arrest and inhibition of proliferation, underscores its therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working on targeted cancer therapies. Further investigation into the mechanisms of resistance and potential combination strategies will be crucial for the clinical advancement of this compound and next-generation RAF inhibitors.

References

Preclinical Profile of BI-882370: A Novel DFG-Out RAF Kinase Inhibitor for BRAF-Mutant Melanoma

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BI-882370 is a potent and highly selective, orally active RAF kinase inhibitor that uniquely binds to the inactive "DFG-out" conformation of the BRAF kinase. This mode of action translates into superior potency and a distinct preclinical profile compared to other RAF inhibitors. This document provides a comprehensive overview of the preclinical data for this compound in melanoma models, including its biochemical and cellular activity, in vivo efficacy, and detailed experimental methodologies. The information presented herein is intended to serve as a technical guide for researchers and drug development professionals in the field of oncology and targeted cancer therapy.

Introduction

The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Somatic point mutations in the BRAF gene, most commonly the V600E substitution, are found in approximately 50-60% of melanomas, leading to constitutive activation of the MAPK pathway and driving tumorigenesis.[1] While first and second-generation BRAF inhibitors that target the active "DFG-in" conformation have shown significant clinical activity, the development of resistance is a major challenge.[2] this compound represents a novel class of RAF inhibitors that binds to the inactive "DFG-out" conformation, offering a potential strategy to overcome some of the limitations of existing therapies.[3][4]

Mechanism of Action

This compound is a potent inhibitor of both wild-type and mutant BRAF, as well as CRAF.[3] Its unique "DFG-out" binding mode stabilizes the inactive conformation of the kinase, preventing its activation.[3] This mechanism of action leads to potent inhibition of the downstream MAPK pathway signaling, as evidenced by the reduction of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) in BRAF-mutant melanoma cell lines.[5]

Caption: Simplified MAPK Signaling Pathway and this compound Inhibition.

Quantitative Data Presentation

The preclinical activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: Biochemical and Cellular Potency of this compound

| Target/Cell Line | Assay Type | Parameter | This compound | Vemurafenib | Dabrafenib | Reference |

| Biochemical Assays | ||||||

| BRAFV600E | Kinase Assay | IC50 (nM) | 0.4 | - | - | [3] |

| BRAFWT | Kinase Assay | IC50 (nM) | 0.8 | - | - | [3] |

| CRAF | Kinase Assay | IC50 (nM) | 0.6 | - | - | [3] |

| Cellular Assays | ||||||

| A375 (BRAFV600E) | ERK Phosphorylation | EC50 (nM) | 0.5 | ~50 | ~2.5-5 | [3] |

| SK-MEL-28 (BRAFV600E) | ERK Phosphorylation | EC50 (nM) | 0.7 | - | - | [3] |

| A375 (BRAFV600E) | Proliferation | EC50 (nM) | 1-10 | ~100-1000 | - | [3][5] |

| BRAF-mutant panel | Proliferation | EC50 (nM) | 1-10 | - | - | [5] |

| BRAFWT cells | Proliferation | EC50 (µM) | >1 | - | - | [5] |

IC50: Half maximal inhibitory concentration. EC50: Half maximal effective concentration.

Table 2: In Vivo Efficacy of this compound in Melanoma Xenograft Models

| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| G-361 (BRAFV600E) | This compound (12.5 mg/kg) | Twice daily, oral | 98% | |

| BRAF-mutant models | This compound (25-50 mg/kg) | Twice daily, oral | Superior to Vemurafenib, Dabrafenib, or Trametinib | [3][5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and information from the cited literature.

Cell Culture

-

A375 and SK-MEL-28 Cell Lines: These human melanoma cell lines, both harboring the BRAFV600E mutation, were cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM) respectively.[3][5] The media was supplemented with 10% fetal bovine serum (FBS), 4 mM L-glutamine, 1.5 g/L NaHCO3, and 1.0 mM sodium pyruvate.[3] Cells were maintained in a humidified incubator at 37°C with 5% CO2.[3]

-

G-361 Cell Line: This human melanoma cell line with a heterozygous BRAFV600E mutation was cultured in McCoy's 5a Medium Modified, supplemented with 10% FBS and 2mM L-Glutamine.[6] Cells were maintained under standard conditions as described above.

Cell Proliferation Assay

Cell proliferation was assessed using a CellTiter-Glo® Luminescent Cell Viability Assay.

-

Cells were seeded in 96-well plates at a density of 1 x 104 cells/cm2 and allowed to adhere overnight.[3]

-

The following day, cells were treated with a serial dilution of this compound or control compounds (e.g., vemurafenib, dabrafenib) for 72 hours.[5]

-

After the incubation period, CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions.

-

Luminescence was measured using a plate reader.

-

EC50 values were calculated by fitting the dose-response curves using a non-linear regression model.

Western Blotting for MAPK Pathway Proteins

-

Melanoma cells were seeded and treated with this compound at various concentrations for 2 to 24 hours.[5]

-

Following treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentrations were determined using a BCA protein assay.

-

Equal amounts of protein (20-40 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Membranes were incubated overnight at 4°C with primary antibodies against p-MEK1/2, p-ERK1/2, cyclin D1, cyclin D2, and Kip1/p27.[5] An antibody against a housekeeping protein (e.g., GAPDH, β-actin) was used as a loading control.

-

After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Studies

-

Female athymic nude mice were used for the xenograft studies.

-

A suspension of melanoma cells (e.g., G-361, 5 x 106 cells in a mixture of media and Matrigel) was subcutaneously injected into the flank of each mouse.[7]

-

When tumors reached a palpable size (e.g., 100-200 mm³), mice were randomized into treatment and control groups.

-

This compound was administered orally twice daily at the indicated doses.[5] The control group received the vehicle.

-

Tumor volume was measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width²)/2.

-

Body weight was monitored as an indicator of toxicity.

-

At the end of the study, tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Caption: General Preclinical Experimental Workflow for this compound.

Discussion and Future Directions

The preclinical data for this compound demonstrate its high potency against BRAF-mutant melanoma cell lines and significant tumor growth inhibition in xenograft models.[3] Its unique "DFG-out" binding mechanism and superior preclinical efficacy compared to other RAF inhibitors highlight its potential as a valuable therapeutic agent.[3][5] However, as with other targeted therapies, the development of resistance is a potential challenge.[4] Studies have shown that resistance to BRAF inhibitors can arise through various mechanisms, including reactivation of the MAPK pathway via mutations in NRAS or MEK1, or activation of parallel signaling pathways like the PI3K-Akt pathway.[1][8]

Future preclinical studies could explore combination strategies to overcome or delay the onset of resistance. For instance, combining this compound with a MEK inhibitor has shown promise in preventing resistance in some models.[4] Additionally, investigating the efficacy of this compound in melanoma models with acquired resistance to first-generation BRAF inhibitors would be of significant interest. The robust preclinical dataset for this compound provides a strong rationale for its continued clinical development in patients with BRAF-mutant melanoma.

References

- 1. ebiohippo.com [ebiohippo.com]